molecular formula C12H12N2O4 B2784325 N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide CAS No. 1797982-89-8

N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide

Cat. No. B2784325
CAS RN: 1797982-89-8
M. Wt: 248.238
InChI Key: YJWPBWJFXCEIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide” is a chemical compound . It is used in the treatment of certain types of psoriasis and psoriatic arthritis . The drug acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) and inhibits spontaneous production of TNF-alpha from human rheumatoid synovial cells .


Synthesis Analysis

The synthesis of this compound involves the condensation of (1S)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (Formula-V) and N-(1,3-dioxo-1,3dihyro-2-benzofuran-4-yl) acetamide (Formula- IV) in the presence of methyl isobutyl ketone and acetic acid mixture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present . It includes an isoindole group, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.29±0.1 g/cm3 and a predicted acidity coefficient (pKa) of 12.16±0.46 .

Mechanism of Action

The mechanism of action of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth, inflammation, and neuronal function. Specifically, this compound 1 has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation. Additionally, this compound 1 has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound 1 has been shown to inhibit cell growth and induce apoptosis through the activation of caspases. In inflammation research, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. In neurological disorder research, this compound 1 has been shown to improve cognitive function and reduce neuroinflammation through the modulation of neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 is its high purity, which allows for accurate and reproducible experiments. Additionally, this compound 1 has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further therapeutic development. However, the limitations of this compound 1 include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its relatively high cost, which can limit its accessibility for research purposes.

Future Directions

There are several future directions for the research of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, future research could focus on identifying the specific signaling pathways and neurotransmitter receptors that are modulated by this compound 1. Finally, future research could investigate the development of more soluble and cost-effective forms of this compound 1 for therapeutic use.

Synthesis Methods

N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 can be synthesized through a multi-step process involving the reaction of 2-(2-bromoethyl)-1,3-dioxoisoindolin-2-yl acetate with sodium hydroxide and 2-aminoethanol. The resulting product is then purified through column chromatography to obtain this compound 1 in high purity.

Scientific Research Applications

N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that this compound 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound 1 has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8(15)13-6-7-18-14-11(16)9-4-2-3-5-10(9)12(14)17/h2-5H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWPBWJFXCEIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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